molecular formula C8H8INO2 B1402917 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one CAS No. 1407532-80-2

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one

Cat. No.: B1402917
CAS No.: 1407532-80-2
M. Wt: 277.06 g/mol
InChI Key: XVXNPHHEOBYYAE-UHFFFAOYSA-N
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Description

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one (CAS: 1407532-80-2) is a substituted dihydropyridinone derivative with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . It features an acetyl group at position 5, an iodine atom at position 3, and a methyl group at position 6 on the partially saturated pyridinone ring. This compound is cataloged under MDL number MFCD22573522 and is available with a purity of >95% .

Properties

IUPAC Name

5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNPHHEOBYYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=O)N1)I)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one typically involves the iodination of a precursor pyridinone compound followed by acetylation. The reaction conditions often require the use of iodine and an oxidizing agent to introduce the iodine atom into the pyridinone ring. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom.

    Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium azide or thiourea in polar solvents.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological macromolecules.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and acetyl group play crucial roles in binding to these targets, leading to the modulation of their activities. The compound can inhibit or activate enzymes, alter receptor signaling pathways, and affect cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one with structurally analogous dihydropyridinones and related heterocycles:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 5-acetyl, 3-iodo, 6-methyl 277.06 High reactivity due to iodo substituent; potential coupling reactions
5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one 3-chloro instead of 3-iodo ~235.5 (estimated) Lower leaving-group ability compared to iodine; reduced stability in cross-coupling reactions
5-Bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine Bromo-thiazolo-pyridine hybrid 230.09 Bromine enhances electrophilicity; used in kinase inhibitor synthesis
5-Acetyl-3-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one 3-ethyl, 4-hydroxy, no iodine 244.25 Hydroxy group increases polarity; potential for hydrogen bonding in drug design
5-Ethyl-6-methyl-3-[(naphthalen-1-ylmethyl)amino]-1,2-dihydropyridin-2-one Bulky naphthalenylmethyl amino group 332.40 Enhanced lipophilicity; explored in CNS-targeting agents
5-Bromo-1-[(6-chloropyridin-3-yl)methyl]-1,2-dihydropyridin-2-one Bromine and chloropyridinylmethyl substitution 313.57 Dual halogenation improves halogen bonding; used in agrochemical intermediates

Key Structural and Functional Comparisons:

Halogen Substituents :

  • The iodo group in the target compound confers superior leaving-group ability compared to chloro or bromo analogs, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Brominated analogs (e.g., 5-bromo-thiazolo-pyridine) exhibit moderate electrophilicity but are less stable under basic conditions due to weaker C-Br bonds .

Acetyl vs. Hydroxy/Methyl Groups: The acetyl group at position 5 enhances electron-withdrawing effects, stabilizing the enol tautomer and increasing acidity at the α-position . Compounds with hydroxy groups (e.g., 4-hydroxy analog) show higher aqueous solubility but reduced metabolic stability due to susceptibility to glucuronidation .

Ring Modifications: Hybrid structures like thiazolo-pyridines (e.g., 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine) introduce additional heteroatoms, altering binding affinities in biological targets . Bulky substituents (e.g., naphthalenylmethyl amino) significantly increase logP values, favoring blood-brain barrier penetration .

Synthetic Utility: The target compound’s iodine atom enables radioisotope labeling (e.g., with ¹²⁵I) for tracer studies, a feature absent in chloro analogs . Chlorinated derivatives are cost-effective alternatives for non-radioactive applications but require harsher reaction conditions .

Biological Activity

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one is a synthetic compound with the molecular formula C8H8INO2C_8H_8INO_2 and a molecular weight of 277.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The compound features a unique structure that includes an iodine atom, which significantly influences its reactivity and biological interactions. The presence of the acetyl group further enhances its pharmacological properties.

PropertyValue
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Melting Point223-226°C
IUPAC Name5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom and acetyl group facilitate binding to these targets, which can lead to modulation of enzymatic activity and receptor signaling pathways. This modulation can affect cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests demonstrated that the compound has IC50 values of approximately 226 µg/mL against HeLa cells (cervical cancer) and 242.52 µg/mL against A549 cells (lung cancer) . These findings suggest that the compound may inhibit cell growth through mechanisms that require further investigation.

Antimicrobial Activity

The compound also shows promising antibacterial properties. It has been tested against pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis . Such results highlight its potential as a therapeutic agent against resistant bacterial strains.

Case Studies

  • Antiproliferative Effects : A study conducted on methanolic extracts containing similar dihydropyridinone derivatives indicated significant antiproliferative activity against human cancer cell lines, supporting the hypothesis that structural analogs may exhibit comparable biological effects .
  • Antibacterial Efficacy : Another research highlighted the effectiveness of related compounds in inhibiting MRSA (methicillin-resistant Staphylococcus aureus), emphasizing the need for new antimicrobial agents due to rising antibiotic resistance .

Research Findings

Research continues to explore the full spectrum of biological activities associated with this compound:

Study FocusFindings
Anticancer ActivityIC50 values: HeLa (226 µg/mL), A549 (242.52 µg/mL)
Antimicrobial ActivityMIC for E. coli: 62.5 µg/mL; E. faecalis: 78.12 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one

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